Cas no 1203798-96-2 (methyl 2-(piperidin-2-yl)benzoate)

Methyl 2-(piperidin-2-yl)benzoate is a versatile heterocyclic compound featuring a benzoate ester core fused with a piperidine moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The ester group enhances solubility and facilitates further functionalization, while the piperidine ring contributes to conformational rigidity and potential bioactivity. Its balanced lipophilicity and stability under mild conditions make it suitable for diverse synthetic applications, including the development of bioactive molecules. The compound is typically handled under inert conditions to preserve integrity. Purity and precise characterization (e.g., NMR, HPLC) are critical for reproducible results in research and industrial settings.
methyl 2-(piperidin-2-yl)benzoate structure
1203798-96-2 structure
商品名:methyl 2-(piperidin-2-yl)benzoate
CAS番号:1203798-96-2
MF:C13H17NO2
メガワット:219.279583692551
CID:6377877
PubChem ID:91798917

methyl 2-(piperidin-2-yl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-(piperidin-2-yl)benzoate
    • Benzoic acid, 2-(2-piperidinyl)-, methyl ester
    • Methyl 2-(2-piperidinyl)benzoate
    • Methyl2-(piperidin-2-yl)benzoate
    • EN300-1865433
    • methyl 2-piperidin-2-ylbenzoate
    • DTXSID001303089
    • MFCD18704917
    • 1203798-96-2
    • インチ: 1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3
    • InChIKey: IEQZQZOYCGACDC-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=CC=C1C1CCCCN1

計算された属性

  • せいみつぶんしりょう: 219.125928785g/mol
  • どういたいしつりょう: 219.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 38.3Ų

methyl 2-(piperidin-2-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1865433-0.1g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
0.1g
$528.0 2023-09-18
Enamine
EN300-1865433-10.0g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
10g
$6266.0 2023-06-01
Enamine
EN300-1865433-1.0g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
1g
$1458.0 2023-06-01
Enamine
EN300-1865433-2.5g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
2.5g
$1174.0 2023-09-18
Enamine
EN300-1865433-0.25g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
0.25g
$551.0 2023-09-18
Enamine
EN300-1865433-10g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
10g
$2577.0 2023-09-18
Enamine
EN300-1865433-5g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
5g
$1737.0 2023-09-18
Enamine
EN300-1865433-0.05g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
0.05g
$504.0 2023-09-18
Enamine
EN300-1865433-0.5g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
0.5g
$575.0 2023-09-18
Enamine
EN300-1865433-5.0g
methyl 2-(piperidin-2-yl)benzoate
1203798-96-2
5g
$4226.0 2023-06-01

methyl 2-(piperidin-2-yl)benzoate 関連文献

methyl 2-(piperidin-2-yl)benzoateに関する追加情報

Methyl 2-(piperidin-2-yl)benzoate (CAS No. 1203798-96-2): A Comprehensive Overview

Methyl 2-(piperidin-2-yl)benzoate (CAS No. 1203798-96-2) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, featuring a benzoate moiety linked to a piperidine ring, has garnered considerable attention due to its potential applications in drug development and biochemical research. The combination of these structural elements not only contributes to its chemical reactivity but also opens up diverse possibilities for therapeutic interventions.

The molecular structure of methyl 2-(piperidin-2-yl)benzoate consists of a benzene ring substituted with a carboxylate group at the second position and an amine-substituted piperidine ring at the corresponding position. This configuration imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis. The benzoate group, known for its stability and versatility in medicinal chemistry, enhances the compound's solubility and bioavailability, making it an attractive candidate for further exploration.

In recent years, there has been growing interest in the pharmacological properties of piperidine derivatives due to their role as key pharmacophores in numerous therapeutic agents. The presence of the piperidine ring in methyl 2-(piperidin-2-yl)benzoate suggests potential interactions with biological targets such as enzymes and receptors. This has led to extensive research into its derivatives as candidates for treating various diseases, including neurological disorders and infectious diseases.

One of the most compelling aspects of methyl 2-(piperidin-2-yl)benzoate is its potential as a scaffold for drug discovery. Researchers have been exploring its derivatives to develop novel compounds with enhanced efficacy and reduced side effects. For instance, modifications to the piperidine ring have been shown to influence binding affinity and metabolic stability, crucial factors in drug design. These studies highlight the compound's significance in the development of next-generation pharmaceuticals.

The synthesis of methyl 2-(piperidin-2-yl)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also allow for the introduction of various functional groups, expanding its utility in medicinal chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of the interactions between methyl 2-(piperidin-2-yl)benzoate and biological targets. Molecular docking studies have revealed that this compound can bind effectively to specific enzymes and receptors, suggesting its potential as an inhibitor or modulator. These findings are supported by experimental data showing promising results in preclinical models. Such insights are invaluable for designing targeted therapies with improved therapeutic outcomes.

The role of methyl 2-(piperidin-2-yl)benzoate extends beyond drug development; it also serves as a valuable tool in biochemical research. Its unique structure allows researchers to investigate fundamental questions about molecular recognition and signal transduction. By studying how this compound interacts with biological systems, scientists can gain insights into disease mechanisms and develop innovative strategies for intervention.

In conclusion, methyl 2-(piperidin-2-yl)benzoate (CAS No. 1203798-96-2) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemical research. Its structural features, combined with its pharmacological potential, make it a promising candidate for further exploration. As research continues to uncover new applications and derivatives, this compound is poised to play a crucial role in the development of novel therapeutic agents.

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